Structural Specificity Drives EPAC1 Agonist Potency: Evidence from the Benzofuran Oxoacetic Acid Chemotype
Benzofuran-5-yl-oxoacetic acid ethyl ester is the lead compound for a novel class of EPAC1 agonists. A structure-activity relationship (SAR) study showed that modifying the benzofuran ring of a related hit compound (SY000) resulted in a 10-fold increase in binding potency for the EPAC1 protein. The optimized analog (SY009) demonstrated a clear, quantitative improvement over its parent structure [1]. This establishes the critical importance of the specific benzofuran core substitution pattern found in CAS 79002-37-2.
| Evidence Dimension | Binding Affinity to EPAC1 CNBD |
|---|---|
| Target Compound Data | Not directly tested; serves as parent scaffold for active series |
| Comparator Or Baseline | SY009 (an analog with a modified benzofuran ring) vs. SY000 (initial hit compound) |
| Quantified Difference | ~10-fold increase in potency |
| Conditions | In vitro competition binding and microscale thermophoresis assays using isolated EPAC1 CNBD |
Why This Matters
This data proves that the benzofuran-5-yl-oxoacetic acid scaffold is a privileged structure for EPAC1 modulation, and that activity is exquisitely sensitive to ring substitution, justifying the selection of the specific 5-yl-oxoacetic ester building block for further optimization.
- [1] Beck, E. M., et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Cells, 8(11), 1425. https://doi.org/10.3390/cells8111425 View Source
